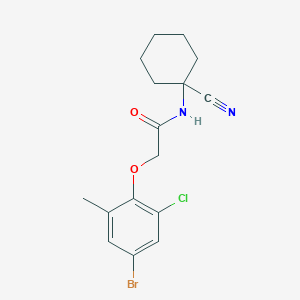
2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide, also known as BCCA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCCA is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation of Derivatives : A study conducted by Rani, Pal, Hegde, and Hashim (2014) focused on synthesizing and evaluating the pharmacological properties of substituted phenoxy acetamide derivatives. This research is significant as it contributes to the understanding of the pharmacological potentials of compounds related to 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of Antimicrobial Agents : In another study, Fuloria, Fuloria, and Gupta (2014) synthesized and evaluated novel Schiff bases and thiazolidinone derivatives for their antimicrobial properties. This research is pivotal for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Environmental Chemistry Research : The study by Li, Song, Fu, Tsang, and Yang (2015) examined the roles of halides in the degradation of acetaminophen by UV/H2O2 treatment, which is relevant to environmental chemistry and pollution control (Li, Song, Fu, Tsang, & Yang, 2015).
Antiviral Properties : Paramonova, Snoeck, Andrei, Khandazhinskaya, and Novikov (2020) explored the antiviral properties of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides against human cytomegalovirus, which is closely related to the structural class of this compound (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).
Analytical and Physical Chemistry : Dearden and Bresnen (2005) conducted a study on the thermodynamics of water-octanol and water-cyclohexane partitioning of some aromatic compounds, providing insights into the physical and analytical chemistry of compounds similar to this compound (Dearden & Bresnen, 2005).
Synthesis and Characterization of Novel Compounds : Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial use. This study contributes to the field of synthetic chemistry and the development of new compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O2/c1-11-7-12(17)8-13(18)15(11)22-9-14(21)20-16(10-19)5-3-2-4-6-16/h7-8H,2-6,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNLNCVLKHZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2(CCCCC2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2993519.png)
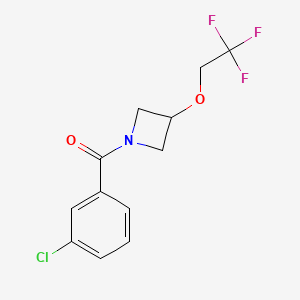
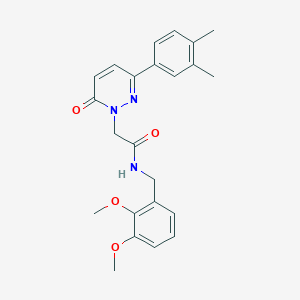
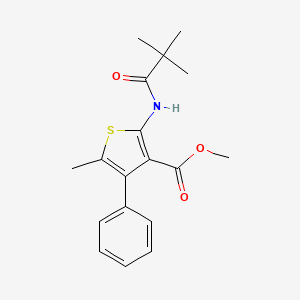

![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)
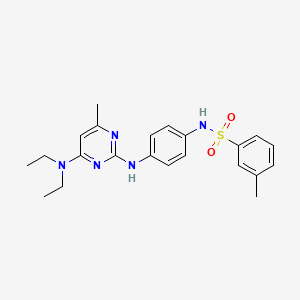
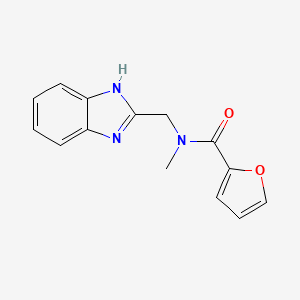

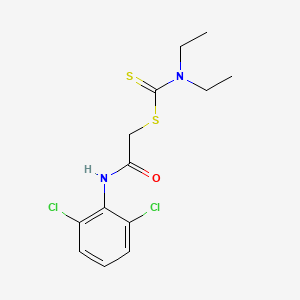
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
